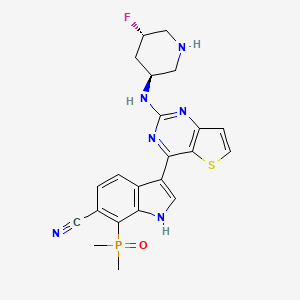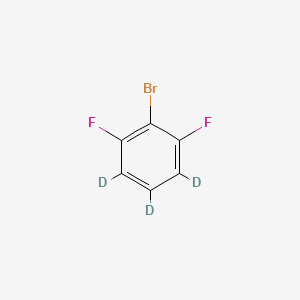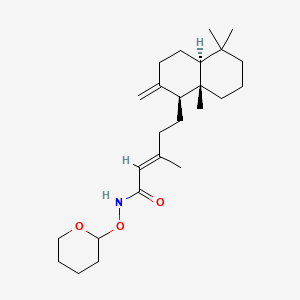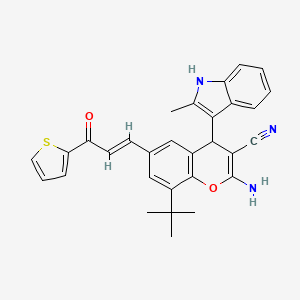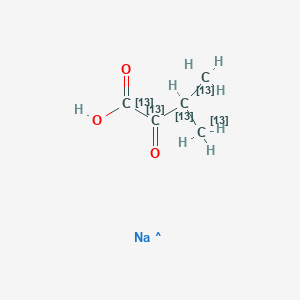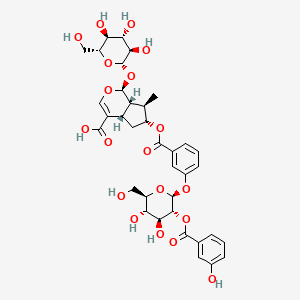
Gentiiridosides A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Analyse Des Réactions Chimiques
Gentiiridosides A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
In chemistry, it is used as a model compound for studying the reactivity of iridoid glycosides . In biology, it has been shown to exhibit significant inhibitory effects on the motility of mouse isolated intestine tissue, making it a potential candidate for the treatment of gastrointestinal disorders . In medicine, Gentiiridosides A has been investigated for its anti-inflammatory, hepatoprotective, and neuroprotective properties .
Mécanisme D'action
The mechanism of action of Gentiiridosides A involves its interaction with various molecular targets and pathways. It has been shown to inhibit the contraction tension of intestine tissue by modulating the activity of specific ion channels and receptors . The compound also exerts its effects through antioxidant and anti-inflammatory pathways, which contribute to its therapeutic potential .
Comparaison Avec Des Composés Similaires
Gentiiridosides A is similar to other iridoid glycosides and secoiridoid glycosides found in the plant kingdom . Some of the similar compounds include gentiiridosides B, gentilignanoside A, and other iridoid- and secoiridoid-type monoterpenes . What sets this compound apart is its unique chemical structure and its specific inhibitory effects on intestine motility .
Propriétés
Formule moléculaire |
C36H42O19 |
|---|---|
Poids moléculaire |
778.7 g/mol |
Nom IUPAC |
(1S,4aS,6R,7R,7aS)-6-[3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-(3-hydroxybenzoyl)oxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid |
InChI |
InChI=1S/C36H42O19/c1-14-21(10-19-20(31(45)46)13-49-34(24(14)19)55-35-29(44)27(42)25(40)22(11-37)52-35)51-32(47)16-5-3-7-18(9-16)50-36-30(28(43)26(41)23(12-38)53-36)54-33(48)15-4-2-6-17(39)8-15/h2-9,13-14,19,21-30,34-44H,10-12H2,1H3,(H,45,46)/t14-,19+,21+,22+,23+,24+,25+,26+,27-,28-,29+,30+,34-,35-,36+/m0/s1 |
Clé InChI |
DLDCKKYBXVXTGC-LQFGKNSYSA-N |
SMILES isomérique |
C[C@H]1[C@@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=O)C4=CC(=CC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)OC(=O)C6=CC(=CC=C6)O |
SMILES canonique |
CC1C(CC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C4=CC(=CC=C4)OC5C(C(C(C(O5)CO)O)O)OC(=O)C6=CC(=CC=C6)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3,3-difluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B15138895.png)
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B15138898.png)
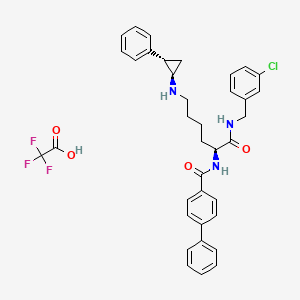
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B15138909.png)
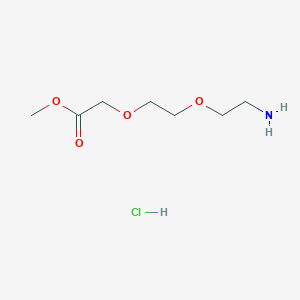
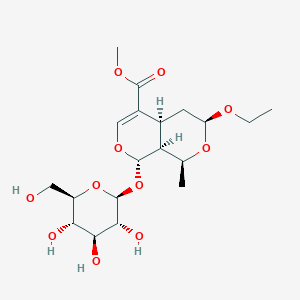
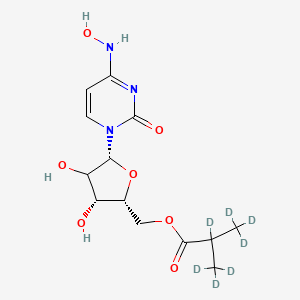
![2-[(E,3E)-3-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-1,3,3-trimethylindol-1-ium-5-sulfonate](/img/structure/B15138936.png)
